molecular formula C18H18BClO3 B13694990 9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester

9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester

Cat. No.: B13694990
M. Wt: 328.6 g/mol
InChI Key: JIFBIQHHIGETSX-UHFFFAOYSA-N
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Description

9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester is an organoboron compound that features a boronic ester functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Its structure includes a dibenzofuran core, which is a fused aromatic system, making it a versatile intermediate in various chemical transformations.

Preparation Methods

The synthesis of 9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester typically involves the reaction of 9-chlorodibenzo[b,d]furan with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and bases such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. Major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Scientific Research Applications

9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester exerts its effects is primarily through its role in Suzuki-Miyaura coupling reactions. In these reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism involves the formation of a palladium-boron complex, which is crucial for the coupling process.

Comparison with Similar Compounds

Similar compounds to 9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester include other boronic esters such as:

The uniqueness of this compound lies in its dibenzofuran core, which provides additional stability and reactivity compared to simpler boronic esters.

Properties

Molecular Formula

C18H18BClO3

Molecular Weight

328.6 g/mol

IUPAC Name

2-(9-chlorodibenzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H18BClO3/c1-17(2)18(3,4)23-19(22-17)11-8-9-12-15(10-11)21-14-7-5-6-13(20)16(12)14/h5-10H,1-4H3

InChI Key

JIFBIQHHIGETSX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(O3)C=CC=C4Cl

Origin of Product

United States

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